tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1803588-72-8
VCID: VC2607671
InChI: InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18)
SMILES: CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol

tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate

CAS No.: 1803588-72-8

Cat. No.: VC2607671

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate - 1803588-72-8

Specification

CAS No. 1803588-72-8
Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl N-[2-formyl-3-(2-methylpyrazol-3-yl)propyl]carbamate
Standard InChI InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18)
Standard InChI Key JYPVVDBCJZRICL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O

Introduction

Chemical Identity and Basic Information

tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. The compound is characterized by its distinct structural features, including a pyrazole ring, carbamate functional group, and an aldehyde moiety. It has been registered with various chemical databases and repositories, making it accessible for research and development purposes.

The compound is identified by several key identifiers as detailed in the table below:

ParameterValue
CAS Number1803588-72-8
Molecular FormulaC₁₃H₂₁N₃O₃
Molecular Weight267.32 g/mol
IUPAC Nametert-butyl N-[2-formyl-3-(2-methylpyrazol-3-yl)propyl]carbamate
Standard InChIInChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18)
Standard InChIKeyJYPVVDBCJZRICL-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O

The compound is also known by alternative names, including tert-butyl N-[2-formyl-3-(2-methylpyrazol-3-yl)propyl]carbamate .

Structural Characteristics

Molecular Structure

The molecular structure of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate features several key functional groups arranged in a specific configuration:

  • A tert-butyl group attached to a carbamate nitrogen

  • A carbamate functional group (–NHCOO–)

  • A substituted propyl chain

  • A 1-methyl-1H-pyrazol-5-yl moiety

  • An aldehyde (formyl) group

The compound's structure can be described as having a tert-butyloxycarbonyl (Boc) protecting group on one end of a substituted propyl chain, with a methylpyrazole substituent and an aldehyde group strategically positioned within the molecular framework .

Structural Analysis

The structural arrangement of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate provides insight into its potential reactivity and applications. The presence of the carbamate group suggests protection of an amine functionality, which is a common strategy in organic synthesis. Meanwhile, the pyrazole ring and aldehyde group offer sites for further chemical modifications, making this compound valuable in synthetic chemistry.

The compound features a stereogenic center at the carbon bearing both the pyrazole methyl group and the formyl substituent. This stereochemistry adds complexity to the compound and potentially influences its biological activity and interactions with target molecules .

Physical and Chemical Properties

Chemical Properties

The chemical properties of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate are largely determined by its functional groups:

  • The tert-butyloxycarbonyl (Boc) group is acid-labile and can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • The aldehyde group is susceptible to nucleophilic addition reactions, including reductions, oxidations, and condensations.

  • The pyrazole ring participates in reactions typical of aromatic heterocycles, including electrophilic aromatic substitutions.

  • The carbamate group (-NHCOO-) can undergo hydrolysis under appropriate conditions.

Synthesis and Preparation

Reaction Conditions

Based on similar compounds, the synthesis of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate likely involves reactions conducted under the following conditions:

  • Use of appropriate solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethyl sulfoxide (DMSO)

  • Employment of base catalysts such as triethylamine or N,N-diisopropylethylamine (DIPEA)

  • Temperature control, typically at ambient temperature or up to 40°C

  • Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates

Chemical Reactivity

Reactivity Patterns

The reactivity of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate is dictated by its functional groups, each offering distinct reaction pathways:

  • The aldehyde group can undergo reductions (to alcohols), oxidations (to carboxylic acids), and condensation reactions with nucleophiles.

  • The Boc-protected amine can be deprotected to reveal the free amine, which can then participate in various coupling reactions.

  • The pyrazole ring can undergo substitution reactions and serve as a scaffold for further functionalization.

  • The carbamate linkage provides stability under basic conditions but can be cleaved under acidic conditions.

Key Reactions

Several important reactions involving tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate have been identified:

  • Deprotection of the Boc group using trifluoroacetic acid (TFA) or HCl to reveal the free amine

  • Reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Oxidation of the aldehyde to a carboxylic acid using potassium permanganate (KMnO₄) or chromium-based oxidants

  • Condensation of the aldehyde with primary amines to form imines or with secondary amines to form enamines

  • Wittig reactions to convert the aldehyde to an alkene

Research Findings and Current Studies

Structure-Activity Relationships

Research on compounds structurally related to tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate suggests that the pyrazole moiety contributes significantly to biological activity in various contexts. The specific arrangement of functional groups in this compound may confer unique properties that are being investigated for potential therapeutic applications .

Comparative Analysis

When compared to related carbamate derivatives, tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate shows distinct structural features that set it apart:

CompoundKey DifferencesSimilarities
tert-butyl N-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamateContains an isoquinoline ring instead of a pyrazoleHas the same tert-butyl carbamate and 3-oxopropyl backbone
tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamateContains a methylpropyl group instead of a pyrazoleShares the tert-butyl carbamate and 3-oxopropyl structure
tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamateHas a nitro group on the pyrazole and different attachment pointContains the same 1-methyl-pyrazole and tert-butyl carbamate
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamateContains a 5-oxo-dihydropyrazole ringHas the same tert-butyl carbamate group

This comparative analysis highlights the uniqueness of tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate within its chemical class .

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